Cyclohexanol, 2-(2-methylphenyl)-, trans-
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Overview
Description
Cyclohexanol, 2-(2-methylphenyl)-, trans- is an organic compound with the molecular formula C13H18O It is a derivative of cyclohexanol where a 2-methylphenyl group is attached to the second carbon of the cyclohexanol ring in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 2-(2-methylphenyl)-, trans- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexanol with 2-methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired trans configuration.
Industrial Production Methods
In industrial settings, the production of Cyclohexanol, 2-(2-methylphenyl)-, trans- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 2-(2-methylphenyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(2-methylphenyl)cyclohexanone or 2-(2-methylphenyl)cyclohexanoic acid.
Reduction: Formation of 2-(2-methylphenyl)cyclohexane.
Substitution: Formation of nitro or sulfonic acid derivatives of the aromatic ring.
Scientific Research Applications
Cyclohexanol, 2-(2-methylphenyl)-, trans- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of Cyclohexanol, 2-(2-methylphenyl)-, trans- depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanol, 2-methyl-2-phenyl-, trans-
- Cyclohexanol, 2-methyl-, trans-
- Cyclohexanol, 2-phenyl-, trans-
Uniqueness
Cyclohexanol, 2-(2-methylphenyl)-, trans- is unique due to the presence of both a cyclohexanol ring and a 2-methylphenyl group in a trans configuration. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6125-71-9 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1R,2S)-2-(2-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-3,6-7,12-14H,4-5,8-9H2,1H3/t12-,13+/m0/s1 |
InChI Key |
FTDCRHPZMQFMID-QWHCGFSZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CCCC[C@H]2O |
Canonical SMILES |
CC1=CC=CC=C1C2CCCCC2O |
Origin of Product |
United States |
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